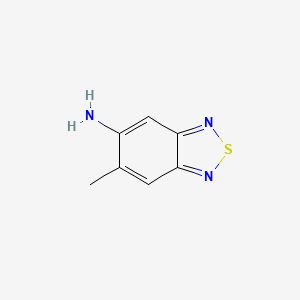

5-Amino-6-methyl-2,1,3-benzothiadiazole

Description

Properties

IUPAC Name |

6-methyl-2,1,3-benzothiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYGXYVHTCFYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This method, originally reported in 1887, has been reviewed in several subsequent publications . Another approach involves the Herz reaction, where anilines are converted to benzothiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and purity standards, are applicable. The compound is typically stored at +4°C and shipped at room temperature .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired product and the nature of the reaction .

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can have different functional groups replacing the amino or methyl groups .

Scientific Research Applications

5-Amino-6-methyl-2,1,3-benzothiadiazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with biological systems .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole Substituents: Amino group at 4-position, N-methylated. Properties: Exhibits luminescent solvatochromism due to intramolecular charge transfer, with emission wavelengths sensitive to solvent polarity . Applications: Used in optoelectronic devices and sensors.

- 4-Amino-5-chloro-2,1,3-benzothiadiazole Substituents: Amino at 4-position, chloro at 5-position. Reactivity: Key intermediate in synthesizing tizanidine (muscle relaxant). Reactions with thiophosgene or imidazoline derivatives yield high-purity pharmaceuticals (up to 99.18% purity) . Comparison: The chloro group enhances electrophilicity, favoring nucleophilic substitutions, unlike the methyl group in 5-amino-6-methyl derivative, which offers steric hindrance.

Heterocyclic Core Variations

6-Methoxy-1,3-benzothiazol-2-amine

- Core Structure: Benzothiazole (sulfur and nitrogen at 1,3-positions) vs. benzothiadiazole (nitrogen at 1,2,3-positions).

- Properties: Planar structure with hydrogen-bonded dimers; exhibits antimicrobial and anesthetic activity .

- Applications: Pharmaceutical agent (e.g., riluzole analogs for neuroprotection).

5-Chloro-6-fluoro-2,1,3-benzothiadiazole

Comparative Data Table

Biological Activity

5-Amino-6-methyl-2,1,3-benzothiadiazole (ABT) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a benzothiadiazole core with amino and methyl substitutions. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

The mechanism of action of ABT involves its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and modulate various signaling pathways, which can lead to:

- Inhibition of cell proliferation : Particularly in cancer cells.

- Antimicrobial effects : By disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that ABT may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of ABT have also been explored extensively. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of ABT on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment with ABT compared to control groups.

Research Findings

Recent studies have expanded the understanding of ABT's biological activities:

- Antimicrobial Studies : A comprehensive review highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, emphasizing its potential as a novel antibiotic agent .

- Cancer Research : Another study focused on the compound's ability to inhibit tumor growth in vivo using mouse models. Results showed a reduction in tumor size by approximately 40% after treatment with ABT over four weeks .

- Mechanistic Insights : Investigations into the molecular pathways affected by ABT revealed its role in downregulating oncogenes and upregulating tumor suppressor genes .

Q & A

Q. What are the recommended safety protocols for handling 5-amino-6-methyl-2,1,3-benzothiadiazole in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation and respiratory hazards .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Use inert gas purging for moisture-sensitive samples .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and vapor inhalation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis: Use - and -NMR to confirm the amino (–NH) and methyl (–CH) substituents on the benzothiadiazole ring. Chemical shifts for aromatic protons typically appear at 7.5–8.5 ppm .

- UV-Vis Spectroscopy: Identify absorption maxima (~300–400 nm) to study electronic transitions influenced by the electron-withdrawing benzothiadiazole core .

- Mass Spectrometry: Employ high-resolution MS (HRMS) to verify molecular weight and isotopic patterns, critical for purity assessment .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer:

- Synthetic Route: Start with bromination/fluorination of benzothiadiazole derivatives, followed by amination and methylation. Key intermediates include 6-bromo-5-fluoro-1,2,3-benzothiadiazole and 2-amino-6-methyl precursors .

- Reaction Optimization: Use N-bromosuccinimide (NBS) for regioselective bromination and Pd-catalyzed cross-coupling for functionalization .

Advanced Research Questions

Q. How can experimental design be optimized to study the charge-transfer properties of this compound in organic photovoltaic (OPV) devices?

Methodological Answer:

- Donor-Acceptor Blending: Combine with donor polymers like P3HT or PCDTBT and acceptors like PCBM. Optimize blend ratios (e.g., 1:1 to 1:4 donor:acceptor) via spin-coating .

- Device Characterization: Use time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) to quantify exciton diffusion lengths and charge recombination rates .

- Morphology Control: Employ additives like 1,8-diiodooctane (DIO) to enhance phase separation and charge mobility .

Q. What strategies resolve contradictions in reported fluorescence quantum yields of benzothiadiazole derivatives?

Methodological Answer:

- Environmental Control: Measure fluorescence in degassed solvents to minimize oxygen quenching. Compare solid-state vs. solution-phase data .

- Theoretical Modeling: Use density functional theory (DFT) to predict excited-state behavior and compare with experimental results. Address discrepancies via solvent polarity corrections .

- Standardization: Calibrate instruments using reference dyes (e.g., rhodamine B) and report excitation wavelengths and detector sensitivity ranges .

Q. How can the electron-accepting strength of this compound be enhanced for low-bandgap polymer design?

Methodological Answer:

- Copolymer Design: Incorporate into donor-acceptor (D-A) copolymers with electron-rich units (e.g., cyclopentadithiophene). Adjust the HOMO-LUMO gap via side-chain engineering .

- Doping Studies: Use Lewis acids (e.g., BCF) or FTCNQ to polarize the benzothiadiazole core, enhancing conductivity. Monitor doping efficiency via Raman spectroscopy .

- Crystallinity Optimization: Anneal thin films at 150–200°C to improve π-π stacking, as verified by grazing-incidence X-ray diffraction (GI-XRD) .

Q. What methodologies are effective in analyzing the environmental stability of benzothiadiazole-based materials under operational conditions?

Methodological Answer:

- Accelerated Aging Tests: Expose devices to controlled humidity (85% RH) and temperature (85°C) for 100–500 hours. Monitor degradation via current-voltage (J-V) curves and impedance spectroscopy .

- Photostability Assays: Use solar simulators (AM 1.5G irradiation) to assess UV-induced degradation. Track changes in absorption/emission spectra .

- Encapsulation Strategies: Apply atomic layer deposition (ALD) of AlO barriers to mitigate moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.